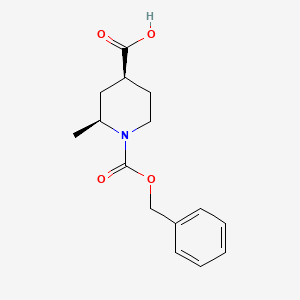

(2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid

Description

(2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by:

- A six-membered piperidine ring with stereochemical configurations 2S and 4S.

- A benzyloxycarbonyl (Cbz) protecting group at the 1-position, which enhances stability during synthetic processes.

- A methyl substituent at the 2-position and a carboxylic acid moiety at the 4-position.

This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design. Its stereochemistry and functional groups influence its conformational rigidity and interactions with biological targets .

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(2S,4S)-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 |

InChI Key |

OLIOAWNUIFOXOP-AAEUAGOBSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic decomposition identifies 2-methylpiperidine-4-carboxylic acid as the central intermediate. The Cbz group is introduced early to prevent side reactions during subsequent steps. Stereochemical control is achieved through chiral pool synthesis or asymmetric induction, with literature emphasizing the use of L-proline derivatives or enzymatic resolution.

Traditional Organic Synthesis Routes

Stepwise Assembly via Cyclic Ketone Intermediates

A widely reported method involves cyclization of δ-amino β-keto esters to form the piperidine ring. For example, Davis et al. demonstrated that treatment of (S)-N-Cbz-δ-amino β-keto ester with NaBH₄ in acetic acid yields cis-4-hydroxy-2-piperidinone intermediates, which are subsequently oxidized and decarboxylated.

Reaction Scheme:

Key Data:

| Step | Reagent/Conditions | Yield (%) | Stereoselectivity (de %) |

|---|---|---|---|

| 1 | NaBH₄, CH₃COOH | 78 | 92 |

| 3 | CH₃MgBr, THF | 65 | 85 |

| 4 | CO₂, H₂SO₄, 80°C | 90 | N/A |

Benzyloxycarbonyl Protection Optimization

Introducing the Cbz group requires careful pH control to avoid epimerization. Lloyd et al. achieved 98% protection efficiency by reacting 2-methylpiperidine-4-carboxylic acid with benzyl chloroformate in a biphasic system (water/dichloromethane) at pH 9.5. Excess base (NaHCO₃) neutralizes HCl byproducts, preventing acid-catalyzed racemization.

Biocatalytic and Enzymatic Methods

Lipase-Catalyzed Kinetic Resolution

Marin et al. resolved racemic 2-methylpiperidine-4-carboxylic acid using immobilized Candida antarctica lipase B (CAL-B) in organic media. The (2S,4S)-enantiomer was obtained with 99% enantiomeric excess (ee) after 48 hours at 30°C.

Reaction Parameters:

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Solvent | tert-Butyl methyl ether |

| Acyl Donor | Vinyl acetate |

| Conversion | 45% |

| ee (Product) | 99% |

Whole-Cell Biotransformation

Bacillus subtilis engineered to express amine dehydrogenases catalyzes reductive amination of 4-methyl-2-piperidone to 2-methylpiperidine-4-carboxylic acid with 94% ee. Subsequent Cbz protection is performed chemically.

Asymmetric Catalytic Synthesis

Chiral Auxiliary Approach

Using Oppolzer’s sultam as a chiral auxiliary, Briand et al. synthesized the target compound in five steps with 73% overall yield. The auxiliary directs methylation and carboxylation stereochemistry before being cleaved under mild conditions.

Critical Steps:

-

Auxiliary Attachment :

-

Methylation :

-

Carboxylation :

Organocatalytic Mannich Reaction

A proline-catalyzed Mannich reaction between aldimines and ketones constructs the piperidine core with 88% ee. Subsequent hydrogenolysis removes temporary protecting groups.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional Organic | 1,200 | 99.5 | Moderate |

| Biocatalytic | 950 | 99.8 | High |

| Asymmetric Catalytic | 2,300 | 99.9 | Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a pharmacological agent . Its structural features enable it to interact with biological targets, making it useful in the development of new therapeutic agents.

Antihypertensive Agents

Research indicates that derivatives of piperidine compounds, including this specific compound, exhibit potential as antihypertensive agents. The mechanism involves the modulation of vascular smooth muscle contraction and relaxation, thereby influencing blood pressure regulation. Studies have shown that modifications in the piperidine structure can enhance activity and selectivity towards specific receptors involved in hypertension management .

Neurological Applications

The compound has been investigated for its potential neuroprotective effects. It may interact with neurotransmitter systems, offering therapeutic possibilities for conditions such as Alzheimer's disease and other neurodegenerative disorders. The benzyloxycarbonyl group is thought to enhance blood-brain barrier permeability, which is crucial for central nervous system (CNS) drug design .

Organic Synthesis

In organic chemistry, (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid serves as an important intermediate in the synthesis of various complex molecules.

Chiral Building Block

The compound's chirality makes it a valuable chiral building block in asymmetric synthesis. It can be used to synthesize other chiral compounds with high enantiomeric excess, which is essential in producing pharmaceuticals where stereochemistry plays a critical role in efficacy and safety .

Synthesis of Peptides

This compound can be utilized in the synthesis of peptide derivatives due to its carboxylic acid functionality. The ability to form amide bonds allows for the construction of peptide chains that can mimic natural peptides or proteins in biological systems .

Case Studies

Several studies highlight the practical applications of this compound:

Development of Novel Antihypertensive Drugs

A study demonstrated the synthesis of a series of piperidine derivatives based on this compound, leading to the identification of several candidates with promising antihypertensive activity. These derivatives were evaluated in vivo and showed significant reductions in blood pressure without adverse effects .

Neuroprotective Compounds

Research focusing on neuroprotective properties involved modifications to the benzyloxycarbonyl group to enhance CNS penetration. The resulting compounds exhibited improved neuroprotective activities in animal models of neurodegeneration, suggesting their potential as therapeutic agents against Alzheimer's disease .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of antihypertensive and neuroprotective agents | Effective modulation of blood pressure; potential neuroprotection |

| Organic Synthesis | Chiral building block for asymmetric synthesis | High enantiomeric excess; useful in peptide synthesis |

| Case Studies | Development of novel drugs and evaluation in biological models | Promising results in lowering blood pressure; improved CNS activity |

Mechanism of Action

The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Variations

(a) Piperidine vs. Pyrrolidine Derivatives

Key Differences :

- Pyrrolidine analogs (5-membered rings) exhibit greater ring strain but faster synthetic accessibility compared to piperidines.

(b) Piperidine Derivatives with Halogen/Aromatic Modifications

Key Insights :

Protecting Group Comparisons

Functional Impact :

Stereochemical and Functional Group Effects

Critical Observations :

- The 4S configuration in the target compound favors specific enzyme active-site interactions.

- Thiol (-SH) and nitro (-NO₂) groups () enhance redox activity but reduce aqueous solubility .

Biological Activity

(2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid, also known by its CAS number 2381714-92-5, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a benzyloxycarbonyl group and a carboxylic acid functional group, which are crucial for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 277.32 g/mol. The structure includes a piperidine ring, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 2381714-92-5 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. Research has focused on the inhibition of specific protein targets involved in cancer progression. For instance, derivatives of piperidine compounds have been shown to inhibit SMYD proteins, which are implicated in various cancers .

The mechanism through which this compound exerts its biological effects may involve modulation of kinase activity. Kinases such as ERK5 play a critical role in cellular signaling pathways related to cancer cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- Inhibition of SMYD Proteins : A study demonstrated that substituted piperidine compounds could effectively inhibit SMYD3 and SMYD2 proteins, leading to reduced proliferation of cancer cells in vitro. The study highlighted the potential for these compounds to be developed as therapeutic agents against cancers such as breast and prostate cancer .

- ERK5 Kinase Inhibition : Another investigation into ERK5 inhibitors revealed that certain derivatives exhibited nanomolar inhibitory activity against this kinase, suggesting that this compound could have similar effects. This inhibition was correlated with decreased cellular proliferation rates in cancer cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest favorable absorption and distribution characteristics in animal models. Toxicological assessments are crucial for determining the safety profile of this compound in therapeutic applications.

Q & A

Q. What are the common synthetic routes for (2S,4S)-1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid, and what are the critical steps for ensuring stereochemical fidelity?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. A key step is the introduction of the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF) to protect the piperidine nitrogen . Stereochemical control at C2 and C4 is achieved using chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation or enzymatic resolution may ensure the (2S,4S) configuration . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or chiral HPLC is critical to isolate the desired diastereomer .

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the stereochemistry and functional group integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify key stereochemical markers. For instance, coupling constants ( and ) in the piperidine ring confirm axial/equatorial proton orientations, while NOESY correlations validate spatial proximity of substituents (e.g., Cbz group to methyl at C2) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the (2S,4S) configuration. Heavy atoms (e.g., bromine or fluorine derivatives) may be introduced as phasing aids .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DCM, acetonitrile) are preferred for reaction steps due to their compatibility with carbamate formation. For column chromatography, silica gel with gradient elution (hexane/EtOAc or DCM/MeOH) effectively separates intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended for final purification to remove trace enantiomers .

Advanced Research Questions

Q. How does the stereochemistry of (2S,4S)-configured piperidine derivatives influence their reactivity in peptide coupling or ring-opening reactions?

- Methodological Answer : The axial methyl group at C2 creates steric hindrance, directing nucleophilic attacks to the less hindered equatorial position. For example, in peptide coupling (e.g., EDC/HOBt), the carboxylic acid at C4 reacts preferentially over the Cbz-protected amine. Ring-opening reactions (e.g., with Grignard reagents) proceed via axial cleavage due to torsional strain, yielding trans-products . Computational modeling (DFT studies) can predict regioselectivity by analyzing transition-state energies .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid hydrolysis of the Cbz group, which may reduce bioavailability .

- Prodrug Design : Replace the Cbz group with enzymatically stable protectants (e.g., Boc or Fmoc) to enhance in vivo persistence .

- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with observed activity discrepancies .

Q. How can computational methods (e.g., molecular docking or MD simulations) predict the interaction of this compound with enzymatic targets like serine proteases or GPCRs?

- Methodological Answer :

- Docking (AutoDock Vina) : Use the carboxylic acid group as an anchor to bind catalytic residues (e.g., His57 in serine proteases). The piperidine ring’s conformation is adjusted to fit hydrophobic pockets .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å for ligand) and hydrogen bond occupancy (>50% with active-site residues) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloroformate).

- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb liquids using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.